molecular formula C10H15NO2 B12117411 1-Amino-3-(4-methylphenoxy)propan-2-ol CAS No. 55776-85-7

1-Amino-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B12117411
CAS No.: 55776-85-7
M. Wt: 181.23 g/mol
InChI Key: AWPYDAIDERIOHM-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(4-methylphenoxy)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate. This results in decreased preload and blood pressure, making it useful in the treatment of hypertension .

Comparison with Similar Compounds

Comparison: 1-Amino-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

55776-85-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3

InChI Key

AWPYDAIDERIOHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

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